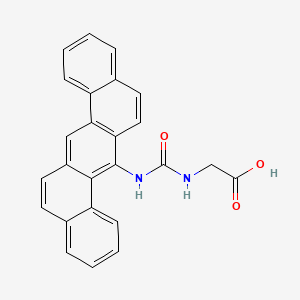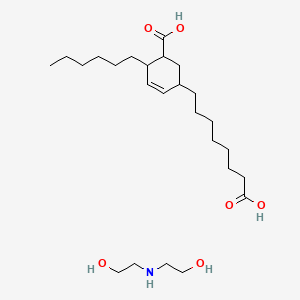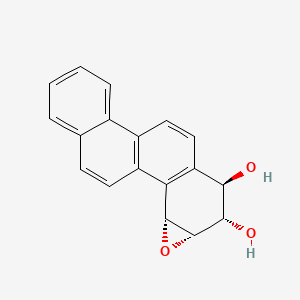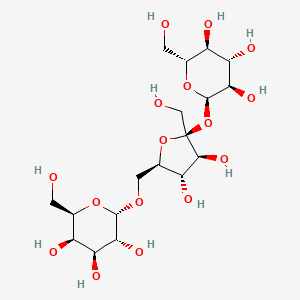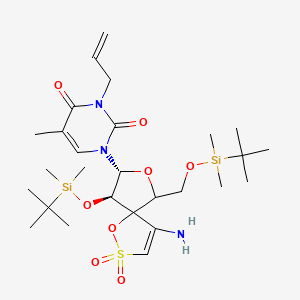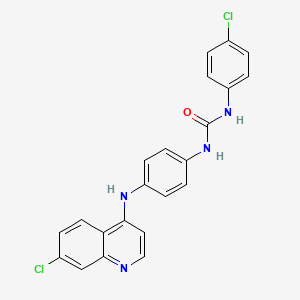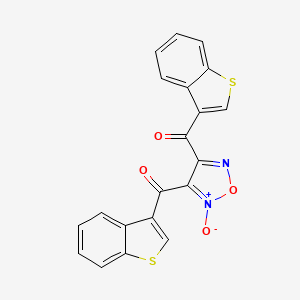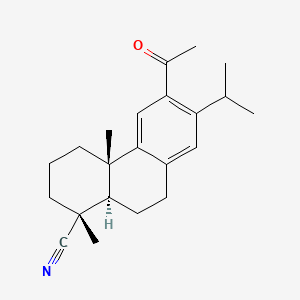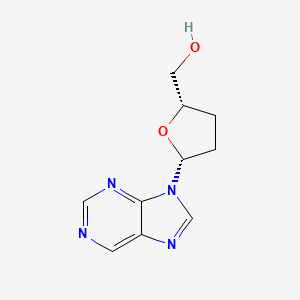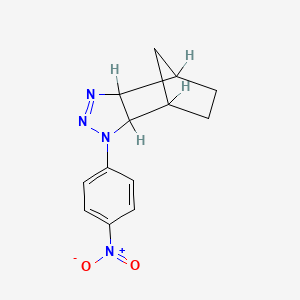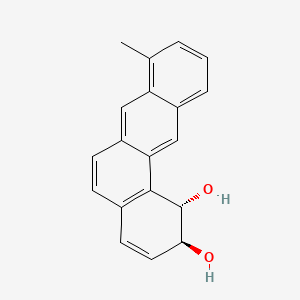
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a member of the benz(a)anthracene family, known for their significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors. The purity and yield of the product are critical, and thus, advanced purification techniques like recrystallization and chromatography are employed.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products
The major products formed from these reactions include various quinones, fully hydrogenated derivatives, and substituted aromatic compounds.
Scientific Research Applications
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and other genetic alterations. The compound also affects various signaling pathways within the cell, influencing processes such as cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking hydroxyl groups.
Benz(a)anthracene-7,12-dione: A derivative with ketone groups instead of hydroxyl groups.
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, diacetate, trans-: An acetylated form of the compound.
Uniqueness
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is unique due to its specific hydroxylation pattern and methyl substitution. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84189-35-5 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(1S,2S)-8-methyl-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C19H16O2/c1-11-3-2-4-13-10-16-14(9-15(11)13)6-5-12-7-8-17(20)19(21)18(12)16/h2-10,17,19-21H,1H3/t17-,19+/m0/s1 |
InChI Key |
SVWMTONRXYHEIV-PKOBYXMFSA-N |
Isomeric SMILES |
CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)[C@@H]([C@H](C=C4)O)O |
Canonical SMILES |
CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)C(C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


